molecular formula C13H17N3O2S B2906900 1-(2-amino-1,3-benzothiazol-6-yl)-2-(morpholin-4-yl)ethan-1-ol CAS No. 1573547-62-2

1-(2-amino-1,3-benzothiazol-6-yl)-2-(morpholin-4-yl)ethan-1-ol

Cat. No.: B2906900
CAS No.: 1573547-62-2
M. Wt: 279.36
InChI Key: NDJLMADDCFXOJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-amino-1,3-benzothiazol-6-yl)-2-(morpholin-4-yl)ethan-1-ol is a complex organic compound that features a benzothiazole ring, an amino group, and a morpholine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-amino-1,3-benzothiazol-6-yl)-2-(morpholin-4-yl)ethan-1-ol typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Ring: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Morpholine Ring: This step may involve nucleophilic substitution reactions where a morpholine derivative is introduced.

    Final Assembly: The final step could involve coupling the benzothiazole and morpholine intermediates under specific conditions, such as using a base or a catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-amino-1,3-benzothiazol-6-yl)-2-(morpholin-4-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: Reduction reactions can modify the benzothiazole ring or the morpholine ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while substitution could introduce various functional groups onto the benzothiazole ring.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a fluorescent probe.

    Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(2-amino-1,3-benzothiazol-6-yl)-2-(morpholin-4-yl)ethan-1-ol would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The benzothiazole ring could be involved in binding to the active site, while the morpholine ring might enhance solubility or bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Amino-1,3-benzothiazol-6-yl)-2-(piperidin-4-yl)ethanol: Similar structure but with a piperidine ring instead of a morpholine ring.

    1-(2-Amino-1,3-benzothiazol-6-yl)-2-(pyrrolidin-4-yl)ethanol: Similar structure but with a pyrrolidine ring.

Uniqueness

1-(2-amino-1,3-benzothiazol-6-yl)-2-(morpholin-4-yl)ethan-1-ol is unique due to the presence of the morpholine ring, which can influence its chemical reactivity and biological activity. The combination of the benzothiazole and morpholine rings may offer distinct advantages in terms of binding affinity and specificity for certain biological targets.

Properties

IUPAC Name

1-(2-amino-1,3-benzothiazol-6-yl)-2-morpholin-4-ylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c14-13-15-10-2-1-9(7-12(10)19-13)11(17)8-16-3-5-18-6-4-16/h1-2,7,11,17H,3-6,8H2,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJLMADDCFXOJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(C2=CC3=C(C=C2)N=C(S3)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.